6-Acetyl-4,4-dimethylthiochroman-d8
Description
6-Acetyl-4,4-dimethylthiochroman-d8 (CAS: Not explicitly listed; non-deuterated form: 88579-23-1) is a deuterated derivative of 6-acetyl-4,4-dimethylthiochroman, a thiochroman-based compound. Its molecular formula is C₁₃H₈D₈OS, with eight deuterium atoms replacing hydrogens, making it valuable as an isotopic internal standard in mass spectrometry-based assays, such as the Maduramicin detection kit . The non-deuterated parent compound, 6-acetyl-4,4-dimethylthiochroman, features a thiochroman backbone (a sulfur-containing heterocycle) with acetyl and dimethyl substituents at the 6- and 4,4-positions, respectively. This structure enables applications in pharmaceutical synthesis, notably as an intermediate for retinoids like Tazarotene .
Properties
Molecular Formula |
C₁₃H₈D₈OS |
|---|---|
Molecular Weight |
228.38 |
Synonyms |
4,4-Dimethyl-6-acetylthiochroman-d8; 1-(3,4-Dihydro-4,4-dimethyl-2H-1-benzothiopyran-6-yl)ethanone-d8 |
Origin of Product |
United States |
Comparison with Similar Compounds
6-Ethynyl-4,4-dimethylthiochroman (CAS: 118292-06-1)
Molecular Formula : C₁₃H₁₄S
Key Differences :
- Substituent : Ethynyl (-C≡CH) group at the 6-position instead of acetyl (-COCH₃).
- Reactivity : The ethynyl group enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making it useful for bioconjugation .
- Mass and Polarity : Lower molecular weight (202.315 g/mol vs. ~234.36 g/mol for the deuterated acetyl derivative) and reduced polarity compared to the acetylated analog .
6-Bromo-4,4-dimethylthiochroman
Synthetic Route : Synthesized from bromobenzene via chlorosulfonation, reduction, thioetherification, and cyclization (88.5% yield). This method reduces energy costs and byproducts compared to earlier routes .
Key Differences :
Non-Deuterated 6-Acetyl-4,4-dimethylthiochroman (CAS: 88579-23-1)
Molecular Formula : C₁₃H₁₆OS
Key Differences :
- Isotopic Composition : Lacks deuterium, resulting in a lower molecular weight (~220.33 g/mol vs. ~234.36 g/mol for the d8 form).
- Applications: Used as a pharmaceutical intermediate, notably in synthesizing Tazarotene, a topical retinoid for acne and psoriasis .
Comparative Data Table
Stability and Reactivity Considerations
- Deuterated vs. Non-Deuterated: The d8 form exhibits nearly identical chemical behavior to its non-deuterated counterpart but with slower metabolic degradation in biological matrices .
- Acetyl Group : Introduces polarity, enhancing solubility in polar solvents compared to ethynyl or bromo derivatives.
- Bromo Substituent : Increases molecular weight and reactivity in substitution reactions, though may reduce stability under harsh conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
